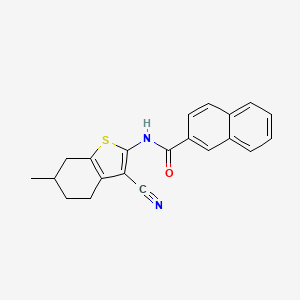
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine, also known as DMEDA, is a chemical compound that has been widely used in scientific research. It is a chiral amine that possesses a unique structure, which makes it a valuable tool for various applications. In
作用機序
The mechanism of action of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is not well understood, but it is believed to act as a chiral catalyst in various reactions. It has been shown to be effective in promoting enantioselective reactions, which has made it a valuable tool in organic synthesis. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been shown to have antiviral and anticancer properties, although the exact mechanism of action is still being studied.
Biochemical and Physiological Effects
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral properties. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is its chiral nature, which makes it a valuable tool in asymmetric catalysis and organic synthesis. Additionally, its high yield and efficient synthesis method make it a cost-effective option for researchers. However, there are also limitations to the use of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine in lab experiments. Its toxicity and potential side effects are not well understood, and there is limited information available on its long-term effects.
将来の方向性
There are several future directions for research on (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine. One area of interest is its potential use in the development of new drugs, particularly in the treatment of cancer and viral infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Other areas of interest include its potential use in catalysis and organic synthesis, as well as its potential applications in materials science and nanotechnology.
Conclusion
In conclusion, (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is a valuable tool in scientific research, with a wide range of applications in organic synthesis, drug discovery, and catalysis. Its chiral nature makes it particularly useful in asymmetric catalysis, and it has shown promise as a potential treatment for cancer and viral infections. While there are limitations to its use in lab experiments, its efficient synthesis method and cost-effectiveness make it a valuable tool for researchers. Further research is needed to better understand its mechanism of action and potential side effects, as well as its potential applications in other areas of science.
合成法
The synthesis of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine can be achieved through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine. The yield of this process is typically high, making it an efficient method for synthesizing (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine.
科学的研究の応用
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and catalysis. It has been used as a chiral ligand for asymmetric catalysis, as well as a building block for the synthesis of various compounds. (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has also been used in the development of new drugs, including antiviral and anticancer agents.
特性
IUPAC Name |
(1S)-1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSOJRNVZIWSIK-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

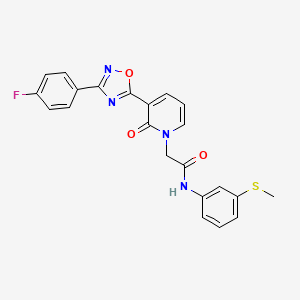
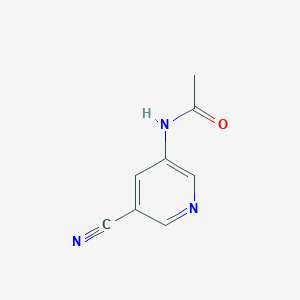

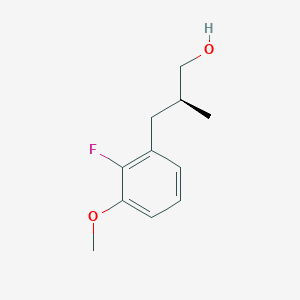
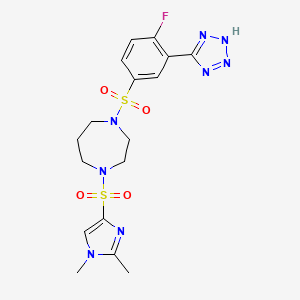
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)
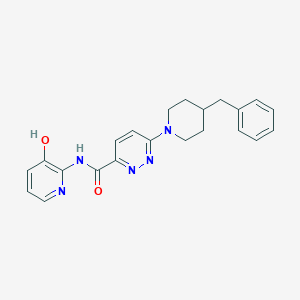

![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)
